Tn-AFP 1
Description
Properties
bioactivity |
Antifungal |
|---|---|
sequence |
LMCTHPLDCSN |
Origin of Product |
United States |
Discovery, Isolation, and Identification of Tn Afp 1
Source Organism: Trapa natans (Water Chestnut)
Tn-AFP 1 is derived from Trapa natans L., commonly known as water chestnut. creative-peptides.com Trapa natans is an annual aquatic plant belonging to the family Lythraceae. frontiersin.orgresearchgate.net It is native to Eurasia and Africa but has become naturalized in other parts of the world. core.ac.uk The plant is recognized for its edible, nut-like fruits and has a history of use in traditional medicine for various ailments. core.ac.ukresearchgate.net The antifungal peptide this compound was specifically isolated from the fruits of Trapa natans. creative-peptides.com
Extraction Methodologies from Plant Matrix
The isolation of peptides from plant matrices typically involves initial extraction steps to liberate the compounds from the complex cellular structure. While the specific initial extraction methodology for this compound from Trapa natans fruits is not detailed in the primary characterization study, similar studies on plant antifungal peptides often employ methods such as soaking the plant material in a buffer, followed by homogenization and centrifugation to obtain a crude extract. The study identifying this compound reports its purification from the fruit extract, implying such initial steps were undertaken to prepare the sample for subsequent isolation techniques. creative-peptides.com
Isolation and Purification Techniques for this compound
The isolation and purification of this compound from the crude fruit extract of Trapa natans involved chromatographic techniques. creative-peptides.com
Chromatographic Approaches
Reverse phase high performance liquid chromatography (RP-HPLC) was the key chromatographic method employed for the purification of this compound. creative-peptides.com This technique separates compounds based on their hydrophobicity, utilizing a stationary phase that is less polar than the mobile phase. In the case of this compound, a 300SB-C18 column was used for the RP-HPLC purification. creative-peptides.com This process successfully yielded the purified antifungal peptide. creative-peptides.com
Electrophoretic Separation
The primary study on the identification and characterization of this compound does not report the use of electrophoretic separation techniques for its purification. creative-peptides.com The isolation of this compound was achieved through chromatographic methods, specifically RP-HPLC. creative-peptides.com
Structural Elucidation and Molecular Features of Tn Afp 1
Amino Acid Sequence Determination of Tn-AFP 1
The primary structure of Tn-AFP1, its amino acid sequence, has been determined to be LMCTHPLDCSN. nih.govresearchgate.netresearchgate.net This sequence consists of eleven amino acid residues. nih.govresearchgate.netresearchgate.net
Mass Spectrometry Techniques
Mass spectrometry techniques, specifically tandem mass spectrometry, were employed to determine the complete amino acid sequence of Tn-AFP1. nih.govresearchgate.net This method is instrumental in the structural elucidation of peptides by fragmenting the peptide and analyzing the mass-to-charge ratios of the resulting ions to deduce the sequence. researchgate.netufl.edurfi.ac.uk The molecular mass of purified Tn-AFP1 was determined to be approximately 1230 Da nih.gov, with a reported molecular mass of 1230.237 Da determined by MALDI mybiosource.com. High-resolution mass spectrometry (HRMS) is a modern technique used for determining aflatoxins and their derivatives, allowing for metabolization studies and exposure assessment researchgate.net. LC-MS/MS combined with immunoprecipitation has also been used for monitoring fucosylated glycopeptides of alpha-fetoprotein in human serum nih.gov.
Sequence Alignment and Homology Analysis
Sequence alignment and homology analysis are computational approaches used to compare a newly determined sequence, such as that of Tn-AFP1, with existing sequences in databases to identify similar proteins and infer potential evolutionary relationships or functional similarities. wikipedia.orgoup.combiorxiv.org While AFPs from different organisms can vary significantly in structure and amino acid sequence, indicating convergent evolution, sequence similarity can still provide clues about conserved regions or motifs. google.com Although specific detailed sequence alignment and homology analysis results for Tn-AFP1 compared to other AFPs were not extensively detailed in the provided information, these methods are standard practice in the characterization of novel peptides to understand their place within protein families and predict potential functions based on related proteins. oup.combiorxiv.org
Prediction and Analysis of Secondary and Tertiary Structure
The secondary and tertiary structures of a peptide determine its three-dimensional shape, which is critical for its biological activity. For Tn-AFP1, computational methods have been primarily used to predict these structural features.
In Silico Molecular Modeling
In silico molecular modeling has been utilized to predict the structure of Tn-AFP1. nih.govresearchgate.net This computational approach predicted the structure of Tn-AFP1 as a single coil. nih.govresearchgate.net In silico methods are widely used in peptide and protein research for predicting structures, analyzing interactions, and designing new molecules. researchgate.netnih.govnih.govnih.govmdpi.complos.org For instance, in silico approaches have been used to identify novel antifungal peptides and predict biofilm-inhibiting peptides. researchgate.netnih.govnih.gov Homology modeling is one type of in silico method used to build 3D protein structures based on known structures of homologous proteins. nih.govmdpi.comupm.edu.my
Disulfide Bond Configuration and Its Role in Structure
The in silico molecular modeling of Tn-AFP1 predicted that the single coil structure is attached by a unique disulfide bond. nih.govresearchgate.net Disulfide bonds, formed between cysteine residues, play a crucial role in stabilizing the three-dimensional structure of proteins and peptides. cpu-bioinfor.orgfrontiersin.orgnih.gov In Tn-AFP1, there is a disulfide bond identified between Cys3 and Cys9 in its sequence (LMC THPLDC SN). cpu-bioinfor.org This internal disulfide bridge is likely essential for maintaining the predicted coiled structure and, consequently, its antifungal activity. nih.govresearchgate.netcpu-bioinfor.org Many plant defensins, a class of antifungal peptides, contain multiple cysteine residues forming several disulfide bonds that contribute to their structural stability. frontiersin.org
Conformational Dynamics and Stability Studies
Understanding the conformational dynamics and stability of Tn-AFP1 provides insights into its behavior in different environments and its potential half-life. Conformational dynamics refers to the movements and flexibility of a molecule's structure. nih.govscilit.complos.orgbiorxiv.org
Studies on the conformational dynamics of other alpha-fetoprotein-derived peptides have shown that amino acid substitutions and the formation of disulfide bonds can significantly alter the set of possible conformations and dynamic behavior. nih.gov While specific detailed studies on the conformational dynamics of Tn-AFP1 were not found in the provided abstracts, the presence of a disulfide bond suggests a degree of structural rigidity compared to a completely linear peptide. nih.govresearchgate.netcpu-bioinfor.orgnih.gov
Peptide stability is influenced by factors such as temperature, pH, and enzymatic degradation. nih.govresearchgate.net The predicted cyclic nature due to the disulfide bond in Tn-AFP1 may contribute to increased stability compared to linear peptides, as cyclic structures are often less susceptible to exopeptidase degradation. cpu-bioinfor.org Research on the stability of other proteins and peptides often involves assessing changes in concentration or structure over time under various storage conditions using techniques like LC/MS. nih.govresearchgate.net The half-life of Tn-AFP1 has been estimated based on computational predictions as 5.5 hours in mammalian systems, 3 minutes in yeast, and 2 minutes in E. coli. cpu-bioinfor.org
Data Table: Key Structural Features of this compound
| Feature | Description | Value/Details | Source |
| Amino Acid Sequence | Linear sequence of amino acid residues | LMCTHPLDCSN | nih.govresearchgate.netresearchgate.net |
| Molecular Mass | Mass of the peptide | ~1230 Da, 1230.237 Da | nih.govmybiosource.com |
| Sequence Length | Number of amino acid residues | 11 | nih.govresearchgate.netresearchgate.net |
| Disulfide Bond Location | Position of cysteine residues forming bond | Cys3-Cys9 | cpu-bioinfor.org |
| Predicted Structure | Overall predicted 3D arrangement | Single coil | nih.govresearchgate.net |
| Cyclic/Linear | Nature of the peptide chain | Cyclic | cpu-bioinfor.org |
| Estimated Half-Life | Predicted stability in different organisms | Mammalian: 5.5 hr; Yeast: 3 min; E. coli: 2 min | cpu-bioinfor.org |
Mechanisms of Antifungal Action of Tn Afp 1
Inhibition of Fungal Growth and Proliferation
Tn-AFP 1 has demonstrated the ability to inhibit the growth of fungal pathogens. ukm.mynih.gov This inhibitory effect has been observed in in vitro studies. nih.gov
Specificity Against Fungal Pathogens (e.g., Candida tropicalis)
Purified this compound has shown specific inhibitory effects against the growth of Candida tropicalis. ukm.mynih.gov C. tropicalis is a significant non-albicans Candida species known for its increasing incidence of antifungal drug resistance, making the discovery of new antifungal compounds like this compound particularly relevant. researchgate.netmdpi.com Tn-AFP1 has also shown antifungal activity against other filamentous fungi such as F. oxysporum, Mycosphaerella arachidicola, and Physalospora piricola by inhibiting their mycelial growth. researchgate.netmdpi.com
Cell-Based Assays for Growth Inhibition
Cell-based assays, such as antifungal susceptibility testing, have been used to evaluate the growth inhibitory effects of this compound. The Minimal Inhibitory Concentration (MIC) of this compound against C. tropicalis has been determined to be 32 µg/mL. researchgate.net This indicates the concentration at which the peptide inhibits the visible growth of the fungus in vitro.
Table 1: Antifungal Activity of this compound Against Candida tropicalis
| Pathogen | Assay Type | Result (MIC) | Reference |
| Candida tropicalis | Antifungal susceptibility assay | 32 µg/mL | researchgate.net |
Disruption of Fungal Biofilm Formation
Fungal biofilms contribute significantly to drug resistance and persistent infections. researchgate.netmdpi.com this compound has shown efficacy in disrupting the formation and integrity of fungal biofilms. nih.govresearchgate.net
Inhibition of Biofilm Establishment
This compound is capable of inhibiting the formation of C. tropicalis biofilms in a concentration-dependent manner. nih.govresearchgate.netnih.gov Studies have shown that treatment with this compound can prevent planktonic cells from establishing biofilms. nih.govresearchgate.net At a concentration of 4 µg/mL, distinct microcolonies of yeast could be seen, while higher concentrations demonstrated increased inhibition. researchgate.net
Eradication of Pre-formed Biofilms
Beyond preventing formation, this compound has also been reported to be capable of eradicating pre-formed C. tropicalis biofilms. researchgate.netnih.govresearchgate.net This suggests that the peptide can affect fungal cells already embedded within the biofilm matrix. At a concentration of 16 µg/mL, this compound inhibited 50% of C. tropicalis biofilms. oup.comnih.gov
Table 2: Effect of this compound on Candida tropicalis Biofilms
| Pathogen | Biofilm Activity | Concentration | Effect | Reference |
| Candida tropicalis | Inhibition of formation | Concentration-dependent | Prevents establishment of biofilms | nih.govresearchgate.netnih.gov |
| Candida tropicalis | Eradication of pre-formed | 16 µg/mL | Inhibited 50% of biofilms | oup.comnih.gov |
| Candida tropicalis | Eradication of pre-formed | Not specified | Capable of eradicating pre-formed biofilms | researchgate.netnih.govresearchgate.net |
Molecular and Cellular Pathways Affected by this compound
Research into the molecular mechanisms of this compound has identified effects on gene expression related to biofilm formation and potential interactions with the fungal cell membrane. researchgate.netnih.gov
Studies using real-time PCR analysis have shown that this compound treatment leads to the downregulation of MDR1 and ERG11 gene expression in C. tropicalis cells. nih.govresearchgate.net The MDR1 gene is associated with ATP-binding cassette pumps involved in drug resistance, while ERG11 is involved in ergosterol (B1671047) biosynthesis, a crucial component of the fungal cell membrane. researchgate.netnih.govresearchgate.netfrontiersin.org Downregulation of these genes suggests that this compound may interfere with efflux pumps and ergosterol synthesis, contributing to its antifungal and antibiofilm effects. researchgate.netnih.govresearchgate.net While ERG11 downregulation was observed, the change was not drastic, suggesting that the peptide's effect on biofilm formation might be multifactorial. researchgate.net
In silico molecular modeling of this compound predicts a structure with a single coil stabilized by a disulfide bond. nih.govresearchgate.net The amphipathicity of the peptide is thought to match the properties of the fungal target, suggesting a potential interaction with the cell membrane. researchgate.net Although the mechanism is likely multifactorial, membrane interaction appears to be involved, as indicated by the modified expression of genes related to drug resistance and lipid synthesis. researchgate.net Some studies on other antifungal peptides suggest mechanisms involving membrane disruption, pore formation, or interaction with membrane lipids unique to fungi. oup.comfrontiersin.org
Table 3: Genes Downregulated by this compound in C. tropicalis
| Gene | Function | Effect of this compound Treatment | Reference |
| MDR1 | ATP-binding cassette pump (drug resistance) | Downregulation | nih.govresearchgate.netresearchgate.net |
| ERG11 | Ergosterol biosynthesis | Downregulation | nih.govresearchgate.netresearchgate.net |
Modulation of Gene Expression Profiles
One of the observed effects of this compound on C. tropicalis is the downregulation of the MDR1 gene. nih.govresearchgate.netresearchgate.netmicrobiologyresearch.orgresearchgate.net The MDR1 gene is known to encode for ATP-binding cassette (ABC) pumps, which are integral to the development of multidrug resistance in fungi and are also associated with biofilm formation. researchgate.netnih.gov Research indicates that this compound primarily impacts MDR1 gene expression compared to ERG11. researchgate.net Analysis of gene expression in sessile cells treated with this compound revealed a 1.5-fold downregulation of MDR1 in comparison to control cells. researchgate.net
In addition to its effect on MDR1, this compound also leads to the downregulation of ERG11 gene expression in C. tropicalis. nih.govresearchgate.netresearchgate.netmicrobiologyresearch.orgresearchgate.net The ERG11 gene plays a crucial role in the ergosterol biosynthesis pathway, encoding lanosterol (B1674476) 14-alpha-demethylase, an enzyme essential for ergosterol production. researchgate.netnih.gov Overexpression of ERG11 has been linked to drug resistance and the induction of biofilms in fungi. frontiersin.orgresearchgate.netnih.gov Treatment of sessile cells with this compound resulted in a 1.0-fold downregulation of ERG11 expression compared to control cells. researchgate.net While the downregulation of ERG11 was observed, the effect on MDR1 expression was more pronounced, suggesting a complex, multifactorial mechanism of action for this compound against C. tropicalis biofilm formation. researchgate.net
Table 1: Downregulation of Gene Expression in C. tropicalis Sessile Cells Treated with this compound
| Gene | Fold Downregulation (vs Control) |
| MDR1 | 1.5 |
| ERG11 | 1.0 |
Downregulation of MDR1 (Multi-Drug Resistance) Gene Expression
Interference with Fungal Cellular Processes
Beyond modulating gene expression, this compound directly interferes with vital cellular processes in fungi, impacting key components and functions necessary for their survival and pathogenesis.
Ergosterol is a primary sterol in fungal cell membranes, essential for maintaining membrane integrity and function. grafiati.com The ergosterol biosynthesis pathway, in which the ERG11 gene product plays a critical role, is a common target for antifungal therapies. grafiati.commdpi.com The observed downregulation of ERG11 gene expression by this compound indicates that the peptide interferes with ergosterol biosynthesis. frontiersin.orgnih.gov This interference likely disrupts the normal composition and function of the fungal cell membrane, contributing to the antifungal effects of this compound.
ABC pumps, encoded in part by the MDR1 gene, are efflux transporters that contribute to drug resistance by pumping antifungal compounds out of the fungal cell. researchgate.netnih.govcsic.es The downregulation of MDR1 gene expression by this compound suggests that the peptide impacts the activity of these ABC pumps. frontiersin.orgnih.gov By potentially reducing the number or activity of these efflux transporters, this compound may impair the ability of fungal cells to expel antifungal agents, thereby increasing their susceptibility.
Alterations in Ergosterol Biosynthesis
Fungicidal Effects on Biofilm-Constituent Cells
Research indicates that this compound exerts fungicidal effects on the cells that constitute fungal biofilms. oup.com Studies have shown that this peptide can eradicate preformed biofilms formed by C. tropicalis. oup.com Furthermore, exposure to this compound has been observed to induce morphological changes in fungal cells within biofilms. oup.com
Detailed research findings highlight the ability of this compound to inhibit C. tropicalis biofilm formation in a concentration-dependent manner and to disrupt established biofilms. mycocentral.eunih.gov A concentration of 16 µg mL−1 of this compound was found to result in 50% inhibition of C. tropicalis biofilms. researchgate.net
| Effect on C. tropicalis Biofilm | Concentration (µg/mL) |
| 50% Inhibition of Biofilm Formation | 16 |
Interaction with Fungal Cell Membranes and Walls
Antifungal peptides, including those derived from plants, are known to interact with components of the fungal cell wall and plasma membrane, such as β-glucans, chitin (B13524), and mannoproteins. While the precise, detailed mechanism of membrane disruption by this compound is not explicitly elucidated in the available information, studies have revealed its influence on genes associated with fungal cell functions and biofilm development.
This compound has been shown to downregulate the expression of the MDR1 and ERG11 genes in C. tropicalis. researchgate.netmycocentral.eunih.govoup.com ERG11 is a gene involved in the biosynthesis of ergosterol, a crucial sterol component of the fungal cell membrane. researchgate.netoup.com MDR1 encodes an ATP-binding cassette pump, often associated with multidrug resistance and biofilm formation. researchgate.netoup.com The downregulation of these genes by this compound can impact the ability of fungal cells to establish biofilms and may affect the composition and function of the cell membrane and efflux capabilities. oup.com This interaction with key genetic pathways influencing membrane components and transport contributes to the antifungal activity of this compound against C. tropicalis biofilms.
Biological Significance and Ecological Role
Role of Tn-AFP 1 in Plant Defense Mechanisms of Trapa natans
This compound is a small antifungal peptide isolated from the fruits of Trapa natans. researchgate.netnih.gov Research has demonstrated its significant inhibitory effects against the growth of Candida tropicalis in vitro. nih.govfrontiersin.org More importantly, this compound has been shown to disrupt the formation of C. tropicalis biofilms in a concentration-dependent manner and can even eradicate preformed biofilms. researchgate.netnih.govfrontiersin.org
The mechanism of action of this compound involves the downregulation of genes crucial for biofilm formation in C. tropicalis, specifically MDR1 (an ATP-binding cassette pump) and ERG11 (involved in ergosterol (B1671047) biosynthesis). researchgate.netnih.govfrontiersin.org Ergosterol is a major sterol in fungal cell membranes, and its biosynthesis is vital for fungal survival and biofilm development. frontiersin.org By downregulating ERG11, this compound interferes with the structural integrity and formation of the fungal membrane, thus inhibiting biofilm establishment. frontiersin.org The downregulation of MDR1, a multidrug resistance gene, suggests that this compound may also impact the efflux mechanisms used by the fungus. researchgate.netnih.gov
Studies have determined the minimal inhibitory concentration (MIC) of this compound against C. tropicalis to be 32 µg/mL. researchgate.net This demonstrates its potency at relatively low concentrations. The ability of this compound to inhibit both planktonic cells and biofilm formation highlights its significant role in protecting Trapa natans fruits from fungal colonization and infection in their aquatic environment, which is inherently exposed to numerous waterborne pathogens. researchgate.net
Detailed research findings on the activity of this compound against C. tropicalis biofilms are summarized in the table below:
| Antifungal Peptide | Source | Pathogen | Anti-biofilm Activity | Reference |
| Tn-AFP1 | Trapa natans | C. tropicalis | Inhibited 50% of biofilms at 16 µg/mL | oup.com |
| Tn-AFP1 | Trapa natans | C. tropicalis | Showed significant inhibitory effects against biofilms | nih.govoup.com |
| Tn-AFP1 | Trapa natans | C. tropicalis | Disrupted biofilm formation in a concentration-dependent manner | nih.govfrontiersin.org |
| Tn-AFP1 | Trapa natans | C. tropicalis | Eradicated preformed biofilms | frontiersin.org |
Note: While indicated as interactive in the instructions, this table is presented in a static format.
Evolutionary Aspects of Antifungal Peptides in Plants
Antimicrobial peptides, including antifungal peptides like this compound, are considered ancient components of the innate immune system, with origins potentially predating the divergence of prokaryotes and eukaryotes. wikipedia.org Plant defensins, a major family of plant antifungal peptides to which this compound likely belongs or is related, are cysteine-rich peptides characterized by a conserved structural fold. wikipedia.orgnih.govmdpi.com
Evolutionary studies suggest that defensins from plants and insects belong to the cis-defensin superfamily, which evolved independently from the trans-defensin superfamily found in mammals. nih.govoup.comfrontiersin.org This indicates that similar structures and functions have arisen through convergent evolution in different lineages. oup.comfrontiersin.org
Plant AMPs, including defensins, are generally rich in cysteine residues that form disulfide bonds, contributing to their stability against heat, chemicals, and proteases. mdpi.com The structural conservation, particularly of cysteine motifs, within families like plant defensins allows for sequence variation in other residues, enabling diverse antimicrobial activities and target recognition. mdpi.com
The widespread distribution of cysteine-rich peptides (CRPs) across the plant kingdom, from algae to eudicots, highlights their fundamental importance in plant defense. researchgate.netnih.gov The evolution of these peptides has involved gene amplification through mechanisms like whole-genome and local tandem duplication, leading to variations in copy number across different plant lineages. researchgate.netnih.gov This diversification is thought to be linked to the need for plants to adapt to changing pathogenic environments. researchgate.netnih.gov
While the specific evolutionary trajectory of this compound within the Trapa natans lineage requires further dedicated study, its identification and characterized antifungal activity against a significant fungal pathogen like C. tropicalis underscore the ongoing evolution and diversification of antifungal peptides as essential elements of plant defense strategies.
Advanced Research Methodologies for Studying Tn Afp 1
Recombinant Expression and Production of Tn-AFP 1 for Research
The production of sufficient quantities of purified this compound is crucial for detailed research. While this compound was initially purified directly from Trapa natans fruits using techniques like reverse phase high performance liquid chromatography nih.gov, recombinant expression offers a scalable method for producing the peptide for extensive study.
Recombinant protein expression involves introducing the gene encoding this compound into a host organism, such as bacteria or yeast, which then transcribe and translate the gene to produce the peptide. This process often involves constructing a recombinant vector containing the this compound gene nih.gov. The expressed protein may be produced with a tag (e.g., a His-tag) to facilitate purification nih.gov. Following expression, purification techniques such as affinity chromatography, ion-exchange chromatography, or size-exclusion chromatography are employed to isolate the recombinant this compound nih.gov. While specific details on the recombinant expression of this compound were not extensively detailed in the search results, the availability of "Tn-AFP1 recombinant protein" for research indicates that such methods are utilized mybiosource.com. Studies on other antifungal proteins, like the homologous AfpB, have demonstrated successful production through homologous expression systems nih.gov.
Biophysical Characterization Techniques
Understanding the physical and structural properties of this compound is essential for elucidating its function. Biophysical techniques provide insights into its secondary and three-dimensional structure.
Circular Dichroism Spectroscopy for Secondary Structure Analysis
Circular Dichroism (CD) spectroscopy is a widely used technique to analyze the secondary structure content of proteins and peptides, such as alpha-helices, beta-sheets, turns, and random coils akjournals.comresearchgate.netakjournals.com. By measuring the differential absorption of left and right circularly polarized light by a sample, a CD spectrum is generated that is characteristic of the protein's secondary structure. Analysis of the CD spectrum between 190 and 240 nm or 195 and 240 nm can indicate the presence and proportion of different secondary structure elements akjournals.comakjournals.com. For antifungal proteins, CD spectroscopy has revealed well-defined secondary structures akjournals.com. Studies on other AFPs have used CD spectra measured from 190 to 250 nm to determine secondary structure composition akjournals.com.
X-ray Crystallography for High-Resolution Structural Data
X-ray crystallography provides atomic-resolution three-dimensional structural information about proteins that can be crystallized ufl.edu. This method involves obtaining high-quality protein crystals, diffracting X-rays off the crystal lattice, and computationally analyzing the resulting diffraction pattern to reconstruct the electron density map and determine the atomic coordinates ufl.edu. X-ray crystallography is a key technique for understanding the precise arrangement of amino acids and any associated molecules, offering insights into potential binding sites and mechanisms ufl.edu. X-ray crystal structures have been determined for various proteins, including antifreeze proteins researchgate.netresearchgate.netresearchgate.net and protein domains nih.gov, demonstrating its applicability to AFP-like molecules. Determining the crystal structure of this compound would provide valuable high-resolution data for understanding its antifungal activity.
Advanced Imaging Techniques for Cellular Interactions
Advanced imaging techniques are crucial for visualizing the interaction of this compound with fungal cells and observing the cellular effects it induces. While specific imaging studies on this compound were not detailed in the search results, various imaging modalities are employed in studying protein-cell interactions. Techniques such as fluorescence microscopy, confocal microscopy, and super-resolution microscopy can be used to track the localization of labeled this compound on or within fungal cells, observe changes in fungal cell morphology, and assess membrane integrity. Advanced methods like localized surface plasmon resonance (LSPR) and fluorescence resonance energy transfer (FRET) have been developed for studying molecular interactions, including glycan-lectin binding on cell surfaces mdpi.comacs.org. Intelligent living-cell high-throughput imaging analysis has also been utilized in cellular studies involving proteins like Alpha-Fetoprotein (AFP) nih.gov. Applying such imaging techniques to this compound could provide visual evidence of its binding to fungal cell components and the subsequent cellular events.
Transcriptomic and Proteomic Analysis of Fungal Response to this compound
Transcriptomic and proteomic analyses provide comprehensive insights into the molecular response of fungal cells to this compound. Transcriptomics involves studying the global changes in gene expression in response to the peptide, while proteomics focuses on the changes in protein abundance and modification.
Real-time PCR analysis of Candida tropicalis treated with purified Tn-AFP1 showed the downregulation of MDR1 and ERG11 gene expression nih.gov. MDR1 encodes a multidrug efflux pump, and ERG11 encodes a key enzyme in ergosterol (B1671047) biosynthesis, both of which are involved in antifungal resistance nih.gov. This finding suggests that this compound may exert its antifungal effect, at least in part, by influencing these pathways.
Transcriptomic profiling using techniques like RNA sequencing can provide a broader view of the fungal genes affected by this compound treatment. Studies on other antifungal proteins, such as AfpB from Penicillium digitatum, have utilized transcriptomic analysis to reveal novel aspects of their mode of action, including the downregulation of chitin (B13524) synthase genes nih.gov.
Proteomic analysis, often performed using mass spectrometry-based techniques, can identify changes in the abundance of fungal proteins upon exposure to this compound. This can help pinpoint the cellular pathways and processes that are targeted or affected by the peptide. While direct proteomic studies on the fungal response to this compound were not found, proteomic approaches are standard in studying cellular responses to external stimuli and could provide complementary information to transcriptomic data.
By combining these advanced research methodologies, a comprehensive understanding of how this compound interacts with fungal cells and exerts its antifungal effects can be achieved.
Compound Names and PubChem CIDs
| Compound Name | PubChem CID |
| This compound | Not Available |
| Candida tropicalis | Not Applicable (Organism) |
| Trapa natans | Not Applicable (Organism) |
Data Table: Amino Acid Sequence and Molecular Mass of this compound
| Property | Value | Source |
| Amino Acid Sequence | LMCTHPLDCSN | PubMed nih.gov |
| Molecular Mass | 1230 Da | PubMed nih.gov |
Comparative Analysis with Other Antifungal Peptides
Structural Similarities and Differences
Antimicrobial peptides, including AFPs, typically share common features such as a small size (often between 10 and 60 amino acid residues), a net positive charge, and an amphipathic nature, allowing them to interact with negatively charged microbial membranes. AFPs can be broadly classified into structural categories, including linear α-helical peptides (e.g., magainins, cecropins), β-sheet peptides stabilized by disulfide bonds (e.g., defensins), peptides with mixed α-helix and β-sheet structures, and those with extended or unique folds.
Magainins, for instance, are linear α-helical peptides initially isolated from Xenopus laevis. Defensins, found across various organisms including mammals and plants, are characterized by their β-sheet structure stabilized by multiple disulfide bonds. Cecropins, first discovered in insects, are also typically linear peptides that can adopt α-helical conformations.
While the specific amino acid sequence and resolved three-dimensional structure of Tn-AFP 1 are not extensively detailed in the provided search results, its classification as an antifungal peptide suggests it likely shares the general characteristics of cationic charge and amphipathicity common to many AFPs. Its structural classification (e.g., α-helical, β-sheet) would require specific structural analysis, which is not available in the provided snippets. However, being derived from a plant source (Trapa natans), it might share structural similarities with plant defensins or other plant-derived AFPs, which often feature disulfide bonds and β-sheet structures.
Mechanistic Commonalities and Distinctions
The mechanisms of action of AFPs are diverse and can involve targeting the fungal cell membrane, cell wall, or intracellular components. Many AFPs exert their effects by disrupting the fungal cell membrane, leading to increased permeability, leakage of essential cellular components, and ultimately cell death. This membrane interaction can occur through various models, including pore formation. Other mechanisms include inhibiting cell wall synthesis (targeting components like glucans or chitin), interfering with intracellular processes such as protein synthesis or DNA replication, or inducing apoptosis-like phenotypes.
Magainins and cecropins are known to primarily act via membrane disruption. Defensins also interact with membranes, often forming pores. Histatins, found in human saliva, have a more complex mechanism involving interaction with specific fungal proteins and induction of reactive oxygen species.
This compound has been reported to inhibit the formation of Candida biofilms. Biofilm inhibition by AFPs can involve preventing initial adhesion, disrupting the biofilm matrix, or killing cells within the biofilm. While the precise mechanism by which this compound inhibits Candida biofilms is not fully elucidated in the provided information, this activity suggests an interaction with fungal cells in a manner that affects their aggregation and/or viability within a biofilm structure. This could potentially involve membrane interactions, interference with cell wall components crucial for biofilm integrity, or targeting signaling pathways involved in biofilm development. Comparing this to other AFPs, some peptides also exhibit anti-biofilm activity, often linked to their membrane-disrupting or metabolic interference capabilities.
Broad-Spectrum Activity Comparisons
Antifungal peptides can exhibit either a narrow or a broad spectrum of activity against various fungal species. Some AFPs are primarily active against yeasts like Candida species, while others show efficacy against filamentous fungi such as Aspergillus. The spectrum of activity is influenced by the peptide's structure and its specific mechanism of action, as different fungi have variations in their cell wall and membrane compositions.
This compound is described as having antifungal and antimicrobial activity, with specific mention of its ability to inhibit Candida biofilm formation. This indicates activity against at least certain Candida species. Other AFPs demonstrate varying degrees of broad-spectrum activity. Histatin 5, for instance, shows strong fungicidal activity against several Candida species, Cryptococcus neoformans, and Saccharomyces cerevisiae. Some defensins also exhibit broad antifungal activity. Cecropins have shown activity against various fungi, including Phytophthora infestans and Penicillium digitatum.
Future Research Directions and Biotechnological Applications
Rational Design and Engineering of Tn-AFP 1 Derivatives
Rational design and engineering of peptide derivatives are crucial steps in optimizing the properties of natural antifungal peptides like this compound. nih.govpreprints.org This approach involves making specific modifications to the peptide sequence or structure based on a thorough understanding of how these changes influence its activity and other characteristics. patsnap.com
Structure-Activity Relationship (SAR) Studies
Structure-Activity Relationship (SAR) studies are fundamental to the rational design process. mdpi.comimmutoscientific.comrsc.orgrsc.org By systematically altering the structure of this compound and evaluating the resulting changes in antifungal activity, researchers can identify key amino acid residues, structural motifs, or physicochemical properties essential for its function. immutoscientific.com These studies help to elucidate the relationship between the peptide's three-dimensional structure, its chemical composition, and its biological effect. immutoscientific.com Understanding the SAR of this compound can guide the design of truncated, modified, or mimetic peptides with improved potency, stability, or specificity.
Peptide Modifications for Enhanced Antifungal Activity
Based on SAR insights, various peptide modifications can be explored to enhance the antifungal activity of this compound derivatives. This can involve alterations to the amino acid sequence, such as substitutions, insertions, or deletions, to optimize charge distribution, hydrophobicity, or amphipathicity, properties known to be important for the interaction of antifungal peptides with fungal cell membranes. mdpi.com Chemical modifications, such as cyclization, lipidation, or the incorporation of non-natural amino acids, can also be employed to improve stability against proteolysis, enhance membrane interaction, or alter targeting. preprints.orgmdpi.com The goal is to create derivatives with increased efficacy against a broader spectrum of fungi, reduced potential for resistance development, and improved pharmacokinetic properties relevant for their intended application.
Exploring Synergistic Effects with Other Antifungal Agents
Investigating the synergistic effects of this compound in combination with conventional antifungal agents or other bioactive compounds is a promising research direction. preprints.orgresearchgate.net Synergism occurs when the combined effect of two or more agents is greater than the sum of their individual effects. google.com Combining this compound with existing antifungals could potentially lead to lower effective dosages of each compound, reducing toxicity and potentially overcoming or preventing the development of resistance. preprints.orgresearchgate.net Research in this area would involve in vitro and in vivo studies to evaluate the combined antifungal activity against various fungal species and to understand the underlying mechanisms of synergy. This could involve this compound enhancing the uptake of other antifungals or targeting different pathways simultaneously.
Development of Novel Research Tools and Probes Based on this compound
The specific interaction of this compound with fungal cells suggests its potential as a basis for developing novel research tools and probes. researchgate.net For instance, labeled versions of this compound (e.g., fluorescently or radioactively tagged) could be used to study fungal cell wall or membrane composition, visualize fungal structures, or track fungal growth and development in research settings. researchgate.net Understanding the binding targets of this compound could lead to the development of probes for identifying specific fungal components or pathways. frontiersin.org While some AFPs have been explored as probes in other contexts like biosensing for biomarkers frontiersin.orgrsc.org, the focus here is on tools specifically utilizing the antifungal peptide's interaction with fungal targets for mycology research.
Applications in Agricultural Mycology and Crop Protection (excluding direct human/animal treatment)
Given its origin from a plant and demonstrated activity against plant pathogens like F. oxysporum, Mycosphaerella arachidicola, and Physalospora piricola, this compound holds significant potential for applications in agricultural mycology and crop protection. mdpi.com Research in this area could focus on developing this compound or its optimized derivatives as biofungicides to protect crops from fungal diseases. mdpi.comfrontiersin.orgnih.gov This could involve various delivery methods, such as foliar sprays, seed treatments, or genetic engineering of crops for endogenous production of the peptide. nih.govnih.gov Studies would be needed to evaluate its efficacy against a wider range of agricultural fungal pathogens, its stability in the field environment, potential impact on non-target organisms, and methods for large-scale, cost-effective production. The application would be strictly limited to plants and agricultural settings, excluding any direct treatment of humans or animals.
Q & A
Basic Research Questions
Q. How can researchers verify the structural identity of Tn-AFP 1 using spectroscopic and chromatographic methods?
- Methodological Answer :
- Step 1 : Perform NMR spectroscopy (e.g., H, C, 2D-COSY) to confirm bond connectivity and stereochemistry. Compare peaks with reference data for analogous compounds .
- Step 2 : Use mass spectrometry (ESI-MS or MALDI-TOF) to validate molecular weight and fragmentation patterns. Include isotopic distribution analysis for purity assessment .
- Step 3 : Employ HPLC or GC with standardized protocols to assess purity thresholds (>95% for publication-ready data). Document retention times and mobile-phase conditions .
- Data Table Example :
| Technique | Key Parameters | Observed Data for this compound | Reference Standard |
|---|---|---|---|
| H NMR | 400 MHz, CDCl | δ 3.2 (m, 2H) | δ 3.1–3.3 (m, 2H) |
Q. What experimental design principles ensure reproducibility in this compound synthesis?
- Methodological Answer :
- Variables : Control temperature (±1°C), solvent purity (HPLC-grade), and reaction time (±5% tolerance) .
- Documentation : Follow ACS Style Guides for reporting synthetic steps, including catalyst loading, stoichiometry, and workup procedures. Use SI (Supporting Information) for non-critical details (e.g., repetitive spectra) .
- Validation : Replicate experiments across 3 independent trials with error bars (SD/SE) for yield and purity metrics .
Advanced Research Questions
Q. How should researchers resolve contradictions in this compound bioactivity data across different assay conditions?
- Methodological Answer :
- Hypothesis Testing : Use ANOVA/t-tests to compare IC values under varying pH, temperature, or solvent conditions. Report p-values and effect sizes .
- Error Source Analysis : Quantify instrument variability (e.g., plate reader calibration) and biological replicates (n ≥ 6 for cell-based assays) .
- Cross-Validation : Compare results with orthogonal assays (e.g., SPR vs. fluorescence polarization) to confirm target binding specificity .
- Data Table Example :
| Assay Type | Condition | IC (μM) | SD | p-value |
|---|---|---|---|---|
| Fluorescence | pH 7.4 | 12.3 ± 1.2 | 0.8 | 0.032 |
| SPR | pH 7.4 | 14.1 ± 1.5 | 1.1 | 0.025 |
Q. What strategies optimize computational modeling of this compound’s interaction with membrane receptors?
- Methodological Answer :
- Force Field Selection : Validate docking scores using AMBER or CHARMM with explicit solvent models. Compare outcomes across ≥3 software platforms (e.g., AutoDock, Schrödinger) .
- MD Simulations : Run 100-ns trajectories to assess binding stability. Analyze RMSD and hydrogen-bond occupancy (e.g., VMD or PyMOL) .
- Experimental Correlation : Overlay computational binding sites with mutagenesis data (e.g., alanine scanning) to refine models .
Methodological Guidelines for Data Presentation
- Tables : Use Roman numerals for table numbering, and ensure self-contained captions (e.g., "Table II: Crystallographic Data for this compound") .
- Figures : Include error bars and statistical annotations (e.g., asterisks for significance). Provide raw data in supplementary files .
- Reproducibility : Adhere to FAIR Principles (Findable, Accessible, Interoperable, Reusable) by depositing spectra, codes, and protocols in repositories like Zenodo or GitHub .
Key Citations from Evidence
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
